REACTION_CXSMILES
|
O=[C:2]1[NH:7][C:6]2[S:8][C:9]([C:11]([O:13][CH3:14])=[O:12])=[CH:10][C:5]=2[N:4]=[CH:3]1.P(Cl)(Cl)([Cl:17])=O>>[Cl:17][C:2]1[N:7]=[C:6]2[S:8][C:9]([C:11]([O:13][CH3:14])=[O:12])=[CH:10][C:5]2=[N:4][CH:3]=1
|
Name
|
91
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
O=C1C=NC2=C(N1)SC(=C2)C(=O)OC
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 days
|
Duration
|
5 d
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure and co-evaporated with toluene (3×)
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography (heptane/ethyl acetate 9/1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CN=C2C(=N1)SC(=C2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 39.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |